SJB3-019A

Übersicht

Beschreibung

SJB3-019A ist ein potenter und neuartiger Inhibitor der Ubiquitin-spezifischen Protease 1 (USP1). Diese Verbindung hat aufgrund ihrer Fähigkeit, die USP1-Enzymaktivität selektiv zu blockieren, erhebliche Aufmerksamkeit auf sich gezogen, was zu verschiedenen therapeutischen Wirkungen führt, insbesondere in der Krebsbehandlung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Naphthoxazol-Kernstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Naphthoxazol-Kerns: Dies wird durch eine Cyclisierungsreaktion erreicht, die ein Naphthalinderivat und einen Oxazol-Vorläufer umfasst.

Funktionalisierung: Die Kernstruktur wird dann mit einer Pyridin-Einheit funktionalisiert, um ihre biologische Aktivität zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehört:

Hochskalierung der Cyclisierungsreaktion: Sicherstellung, dass die Reaktionsbedingungen für die großtechnische Synthese geeignet sind.

Reinigung: Einsatz von Techniken wie Umkristallisation und Chromatographie, um hochreines this compound zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SJB3-019A is synthesized through a series of chemical reactions involving the formation of a naphthoxazole core structure. The synthetic route typically involves the following steps:

Formation of the naphthoxazole core: This is achieved through a cyclization reaction involving a naphthalene derivative and an oxazole precursor.

Functionalization: The core structure is then functionalized with a pyridine moiety to enhance its biological activity.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Scaling up the cyclization reaction: Ensuring that the reaction conditions are suitable for large-scale synthesis.

Purification: Utilizing techniques such as recrystallization and chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SJB3-019A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: this compound kann auch Reduktionsreaktionen unterliegen, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: Es wurde gezeigt, dass es in multiplen Myelomzellen Apoptose auslöst und die Stammzellenerneuerung herunterreguliert. .

DNA-Reparaturstudien: This compound inhibiert DNA-Reparaturmechanismen durch Blockierung des USP1-Enzyms, was es zu einem wertvollen Werkzeug in der Untersuchung von DNA-Schadensreaktionswegen macht.

Stammzellforschung: Die Verbindung beeinflusst die Erneuerung und das Überleben von Stammzellen, was sie für die Stammzellbiologiestudien nützlich macht.

Forschung zur Arzneimittelresistenz: This compound wurde verwendet, um die Resistenz gegen andere Krebstherapien wie Bortezomib zu überwinden, indem der USP1-Weg angegriffen wird.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Enzymaktivität von USP1 selektiv inhibiert. Diese Hemmung führt zum Abbau von Inhibitoren von DNA-bindenden Proteinen und zur Herunterregulierung von Proteinen, die mit der Stammzellenerneuerung zusammenhängen, wie Notch-1, Notch-2, SOX-4 und SOX-2. Die Verbindung inhibiert auch die DNA-Reparatur durch die Blockade des Fanconi-Anämie-Wegs und der homologen Rekombination .

Wissenschaftliche Forschungsanwendungen

B-cell Acute Lymphoblastic Leukemia (B-ALL)

In studies involving B-ALL cell lines (e.g., Sup-B15), SJB3-019A demonstrated significant dose-dependent inhibition of cell growth and increased apoptosis rates. The compound's IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| Sup-B15 | 0.349 |

| CCRF-SB | 0.504 |

| KOPN-8 | 0.360 |

The apoptosis rate increased significantly with higher concentrations of this compound, indicating its potential as a therapeutic agent for B-ALL .

Multiple Myeloma (MM)

This compound has been extensively studied for its effects on multiple myeloma cells. It has been shown to:

- Decrease viability in MM cell lines.

- Trigger synergistic anti-MM activity when combined with other agents like bortezomib and lenalidomide .

The following table summarizes the effects observed with this compound treatment on MM cells:

| Treatment Combination | Effect |

|---|---|

| This compound + Bortezomib | Synergistic anti-MM activity |

| This compound + Lenalidomide | Overcomes drug resistance |

These findings suggest that this compound could be an effective component of combination therapies for patients resistant to conventional treatments .

Applications in Diffuse Midline Gliomas (DMGs)

Recent research has explored the effects of this compound on diffuse midline gliomas, particularly those harboring the H3K27M mutation. The compound significantly reduced cell proliferation and induced apoptosis in DMG cell lines. Notably, it also decreased migration and invasion capabilities of these cells, indicating a potential application in treating aggressive brain tumors .

Wirkmechanismus

SJB3-019A exerts its effects by selectively inhibiting the enzymatic activity of USP1. This inhibition leads to the degradation of inhibitor of DNA-binding proteins and the downregulation of stem cell renewal-associated proteins such as Notch-1, Notch-2, SOX-4, and SOX-2. The compound also inhibits DNA repair via the blockade of the Fanconi anemia pathway and homologous recombination .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound zeichnet sich durch seine höhere Potenz und Selektivität für USP1 im Vergleich zu anderen Inhibitoren aus. Seine Fähigkeit, Apoptose zu induzieren und die Arzneimittelresistenz in Krebszellen zu überwinden, macht es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .

Biologische Aktivität

SJB3-019A is a potent small molecule inhibitor targeting the deubiquitylating enzyme USP1 (Ubiquitin-Specific Peptidase 1). Its biological activity has been extensively studied, particularly in the context of cancer treatment, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound.

This compound selectively inhibits USP1, leading to significant alterations in cellular processes, particularly those related to apoptosis, cell cycle regulation, and DNA repair mechanisms. The inhibition of USP1 disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.

Key Findings:

- Inhibition of Cell Viability: Studies have demonstrated that this compound reduces cell viability in various cancer cell lines. For instance, in B-ALL cells (CCRF-SB, Sup-B15, KOPN-8), the IC50 values were reported as follows:

- Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner. For example:

- Cell Cycle Arrest: this compound causes G2/M phase arrest in B-ALL cells. The percentage of cells in G2/M phase increased significantly after treatment:

Impact on Signaling Pathways

This compound's inhibition of USP1 affects several critical signaling pathways:

- ID1/AKT Pathway: Downregulation of ID1 and p-AKT was observed following this compound treatment, indicating that it may induce apoptosis through modulation of this pathway .

- DNA Repair Mechanisms: By inhibiting USP1, this compound disrupts DNA repair processes associated with the Fanconi anemia pathway and homologous recombination, leading to increased sensitivity to DNA-damaging agents .

Comparative Studies

The efficacy of this compound has been compared with other therapeutic agents:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.349 | USP1 inhibition leading to apoptosis and cell cycle arrest |

| Bortezomib | Varies | Proteasome inhibitor |

| Lenalidomide | Varies | Immunomodulatory effects |

The combination of this compound with other agents like bortezomib has shown synergistic effects, enhancing anti-multiple myeloma activity .

Case Studies

Case Study: Multiple Myeloma Treatment

In a clinical investigation involving multiple myeloma cell lines and patient samples, this compound demonstrated significant anti-tumor activity by:

Eigenschaften

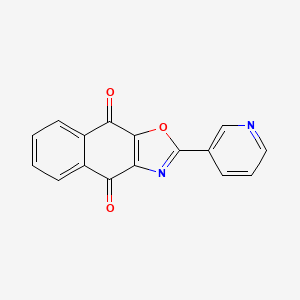

IUPAC Name |

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYPPVCQHGJUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.